molecular formula C12H11F3O B1427189 3-(4-(Trifluoromethyl)phenyl)cyclopentanone CAS No. 1310326-12-5

3-(4-(Trifluoromethyl)phenyl)cyclopentanone

Cat. No.: B1427189
CAS No.: 1310326-12-5
M. Wt: 228.21 g/mol
InChI Key: NJUIFPDSJBQMLN-UHFFFAOYSA-N
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Description

3-(4-(Trifluoromethyl)phenyl)cyclopentanone is an organic compound with the molecular formula C12H11F3O. It features a cyclopentanone ring substituted with a trifluoromethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)phenyl)cyclopentanone typically involves the reaction of cyclopentanone with 4-(trifluoromethyl)phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .

Industrial Production Methods

the Suzuki-Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-(4-(Trifluoromethyl)phenyl)cyclopentanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-(Trifluoromethyl)phenyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-(Trifluoromethyl)phenyl)cyclopentanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(Trifluoromethyl)phenyl)cyclopentanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it valuable in various research and industrial applications .

Biological Activity

3-(4-(Trifluoromethyl)phenyl)cyclopentanone is an organic compound characterized by its cyclopentanone structure with a trifluoromethyl group on a phenyl ring. This unique substitution enhances its electronic properties, potentially increasing its reactivity and applications in medicinal chemistry and materials science. The molecular formula of this compound is C13_{13}H11_{11}F3_3O, with a molecular weight of approximately 244.25 g/mol. This article reviews the biological activities associated with this compound, including its synthesis, interaction with biological targets, and potential applications.

Synthesis

The synthesis of this compound can be approached through various methods, typically involving the reaction of substituted phenols with trifluoromethyl-containing reagents. The following table summarizes some synthetic routes:

MethodDescription
Reaction with Bromomethyl Compounds Involves reacting 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene.
Electrochemical Methods Utilizes electrochemical techniques to investigate the behavior of phthalocyanines derived from this compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, compounds sharing structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

  • Case Study : In a study assessing the cytotoxicity of similar compounds, several derivatives exhibited IC50_{50} values ranging from 2.43 to 14.65 μM against MDA-MB-231 cells. Notably, compounds showed selective toxicity towards cancerous cells compared to non-cancerous cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Microtubule Destabilization : Some analogs have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells.
  • Caspase Activation : Induction of apoptosis through caspase-3 activation has been observed, confirming the compound's potential as an anticancer agent .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructureBiological ActivityIC50_{50} (μM)
3-(4-Fluorophenyl)cyclopentanone StructureModerate cytotoxicity5.00
3-(4-Chlorophenyl)cyclopentanone StructureLower activity compared to trifluoromethyl analog10.00
3-(4-Trifluoromethylphenyl)-2-cyclopentene StructureHigh anticancer potential2.43

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(16)7-9/h1-2,4-5,9H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUIFPDSJBQMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-(Trifluoromethyl)phenyl)cyclopentanone
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